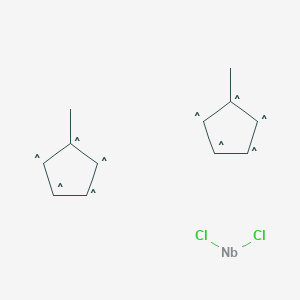
Bis-(methylcyclopentadienyl)niobium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(methylcyclopentadienyl)niobium dichloride, also known as dichloro-bis-(methylcyclopentadienyl)niobium(IV), is a chemical compound with the formula (C₅H₄CH₃)₂NbCl₂. It is a niobium-based organometallic compound that is used in various scientific research applications. The compound is characterized by its brown to dark brown powder form and has a molecular weight of 322.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-(methylcyclopentadienyl)niobium dichloride can be synthesized through the reaction of niobium pentachloride (NbCl₅) with methylcyclopentadiene in the presence of a reducing agent such as sodium or lithium. The reaction typically occurs in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction can be represented as follows:
2C5H5CH3+NbCl5+2Na→(C5H4CH3)2NbCl2+2NaCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
Bis-(methylcyclopentadienyl)niobium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to form lower oxidation state niobium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like sodium or lithium for reduction, and various organic ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium(V) compounds, while substitution reactions can produce a variety of organometallic niobium complexes.
Scientific Research Applications
Bis-(methylcyclopentadienyl)niobium dichloride has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Mechanism of Action
The mechanism of action of bis-(methylcyclopentadienyl)niobium dichloride involves its interaction with molecular targets and pathways. The compound can coordinate with various ligands, forming stable complexes that can participate in catalytic cycles. The niobium center can undergo redox reactions, facilitating electron transfer processes that are crucial in catalytic applications .
Comparison with Similar Compounds
Similar Compounds
Bis-(cyclopentadienyl)niobium dichloride: Similar structure but without the methyl groups.
Bis-(methylcyclopentadienyl)titanium dichloride: Similar structure but with titanium instead of niobium.
Bis-(methylcyclopentadienyl)zirconium dichloride: Similar structure but with zirconium instead of niobium.
Uniqueness
Bis-(methylcyclopentadienyl)niobium dichloride is unique due to the presence of niobium, which imparts distinct chemical properties compared to its titanium and zirconium analogs. The methyl groups also influence its reactivity and stability, making it suitable for specific catalytic applications .
Properties
Molecular Formula |
C12H14Cl2Nb |
|---|---|
Molecular Weight |
322.05 g/mol |
InChI |
InChI=1S/2C6H7.2ClH.Nb/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
FNCWEPKWIKSHHW-UHFFFAOYSA-L |
Canonical SMILES |
C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.Cl[Nb]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















